Bicyclo(3.3.0)octa-2,6-diene

Description

Structural Context within Bicyclic Systems

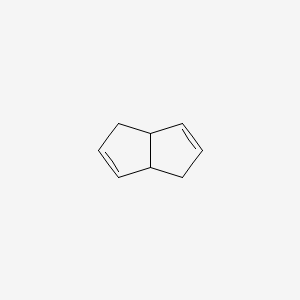

The structure of bicyclo[3.3.0]octa-2,6-diene consists of two fused five-membered rings, a cyclopentane (B165970) and a cyclopentene (B43876) ring, sharing a common carbon-carbon bond. This fusion imparts a "butterfly-like" conformation to the molecule. nih.govresearchgate.net The two five-membered rings are not coplanar; the dihedral angle between them can vary depending on the substituents attached to the core structure. nih.govresearchgate.net For instance, in a series of substituted bicyclo[3.3.0]octa-2,6-dienes, these angles were observed to be between 54.93° and 80.74°. nih.gov This non-planar geometry is a key feature that influences its reactivity and utility in synthesis.

The bicyclo[3.3.0]octane framework is a common structural motif found in numerous natural products, highlighting the importance of understanding the synthesis and properties of its derivatives. researchgate.net

Historical Perspectives on its Discovery and Initial Characterization

The synthesis of derivatives of the bicyclo[3.3.0]octa-2,6-diene skeleton has been a subject of interest for several decades. An early and notable synthesis involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal (B1671930) to form tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate. orgsyn.org This method provided a foundational route to this class of compounds.

Another approach to the bicyclo[3.3.0]octane core involves the reaction of cis,cis-1,5-cyclooctadiene. orgsyn.org Furthermore, the elimination reactions of bicyclo[3.3.0]-2-octenyl tosylates have been reported to yield mixtures containing bicyclo[3.3.0]octa-2,6-diene. caltech.edu Over the years, various synthetic strategies have been developed to access this bicyclic system, reflecting its enduring importance in organic chemistry. thieme-connect.commsu.edu

Significance as a Research Scaffold in Modern Synthesis

Bicyclo[3.3.0]octa-2,6-diene and its derivatives serve as crucial intermediates and scaffolds in the synthesis of a wide array of complex organic molecules. researchgate.net Their rigid, well-defined three-dimensional structure makes them attractive as chiral ligands in asymmetric catalysis. researchgate.net For instance, chiral C2-symmetric bicyclo[3.3.0]octadienes have been employed as steering ligands in rhodium-catalyzed asymmetric addition reactions. acs.orgresearchgate.net

The development of synthetic routes to functionalized bicyclo[3.3.0]octane systems is critical for the total synthesis of tetracyclic diterpenoids and other biologically active natural products. researchgate.net The unique reactivity of the diene system allows for a variety of chemical transformations, making it a versatile platform for constructing intricate molecular architectures. rsc.orgresearchgate.net The ongoing research in this area continues to uncover new applications and synthetic methodologies centered around this important bicyclic diene. ub.edufu-berlin.de

Physicochemical Data for Bicyclo[3.3.0]octa-2,6-diene

| Property | Value |

| Chemical Formula | C₈H₁₀ |

| Molecular Weight | 106.1650 g/mol |

| CAS Registry Number | 41527-66-6 |

| IUPAC Standard InChI | InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1-3,6-8H,4-5H2 |

| IUPAC Standard InChIKey | VRHOGTVMWMQIIC-UHFFFAOYSA-N |

Data sourced from the NIST Chemistry WebBook. nist.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

1,3a,4,6a-tetrahydropentalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1-3,6-8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHOGTVMWMQIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961798 | |

| Record name | 1,3a,4,6a-Tetrahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41527-66-6 | |

| Record name | Bicyclo(3.3.0)octa-2,6-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041527666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3a,4,6a-Tetrahydropentalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Isomerism of Bicyclo 3.3.0 Octa 2,6 Diene and Its Derivatives

Inherent Stereochemistry of the Bicyclo[3.3.0]octa-2,6-diene Core

The core structure of bicyclo[3.3.0]octa-2,6-diene is a fused system of two five-membered rings. The fusion of these rings at the bridgehead carbons (C1 and C5) introduces inherent chirality to the molecule. The bridgehead hydrogen atoms can be arranged in either a cis or trans configuration relative to each other. The cis-fused isomer is significantly more stable and is the commonly encountered form of this bicyclic system. The sp³ hybridization of the bridgehead carbons prevents the two rings from being coplanar, leading to a non-planar, puckered structure. researchgate.net This inherent three-dimensionality is the foundation for the complex stereochemistry observed in its derivatives.

Enantiomeric and Diastereomeric Forms of Substituted Bicyclo[3.3.0]octa-2,6-dienes

The introduction of substituents onto the bicyclo[3.3.0]octa-2,6-diene skeleton leads to the possibility of various stereoisomers, including enantiomers and diastereomers. Due to the chiral nature of the core, even monosubstituted derivatives can exist as a pair of enantiomers.

For instance, the substitution at positions 2, 4, 6, and 8 with methoxycarbonyl groups, and further substitution at positions 3 and 7 with groups like hydroxyl, methoxy, or acetoxy, results in a variety of stereoisomers. researchgate.netnih.gov The spatial arrangement of these substituents relative to the bicyclic framework defines whether the resulting molecule is one of several possible diastereomers. For example, in a series of tetramethyl-substituted bicyclo[3.3.0]octa-2,6-dienes, the methoxycarbonyl groups at positions 2 and 4 were all found to be in the exo conformation. researchgate.netnih.gov

The synthesis and separation of these stereoisomers are crucial in fields like asymmetric catalysis, where the specific stereochemistry of a chiral ligand can dictate the enantioselectivity of a reaction. researchgate.netrsc.orgrsc.orgresearchgate.net

Conformational Analysis of the Bicyclo[3.3.0]octa-2,6-diene Skeleton

The non-planar nature of the bicyclo[3.3.0]octa-2,6-diene skeleton allows it to adopt different conformations. Understanding these conformations is key to predicting the molecule's reactivity and physical properties.

"Butterfly" Conformation and Dihedral Angles

The most stable conformation of the bicyclo[3.3.0]octa-2,6-diene core is often described as a "butterfly" or "bent" conformation. researchgate.netnih.gov In this arrangement, the two five-membered rings are not in the same plane. The degree of this non-planarity is quantified by the dihedral angle between the planes of the two rings.

Research on a series of substituted bicyclo[3.3.0]octa-2,6-dienes has shown that this dihedral angle can vary. For example, in five different tetramethyl cis,cis-3,7-disubstituted bicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylates, the dihedral angles were found to be 54.93°, 69.85°, 64.07°, 80.74°, and 66.91°. researchgate.netnih.gov Another study on tetra-tert-butyl-cis,cis-3,7-dihydroxy- and dimethoxybicyclo[3.3.0]octa-2,6-diene-2,4-exo-6,8-exo-tetracarboxylates reported a dihedral angle of about 63°, which corresponds to a butterfly conformation. researchgate.netresearchgate.netuchile.cl

Table 1: Dihedral Angles in Substituted Bicyclo[3.3.0]octa-2,6-dienes

| Compound | Substituents | Dihedral Angle (°) | Reference |

|---|---|---|---|

| Tetramethyl cis,cis-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 3,7-dihydroxy, 2,4,6,8-tetramethoxycarbonyl | 54.93 | researchgate.net, nih.gov |

| Tetramethyl cis,cis-3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 3,7-dihydroxy, 1,5-dimethyl, 2,4,6,8-tetramethoxycarbonyl | 69.85 | researchgate.net, nih.gov |

| Tetramethyl cis,cis-3,7-dimethoxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 3,7-dimethoxy, 2,4,6,8-tetramethoxycarbonyl | 64.07 | researchgate.net, nih.gov |

| Tetramethyl cis,cis-3,7-dimethoxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 3,7-dimethoxy, 1,5-dimethyl, 2,4,6,8-tetramethoxycarbonyl | 80.74 | researchgate.net, nih.gov |

| Tetramethyl cis,cis-3,7-diacetoxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 3,7-diacetoxy, 2,4,6,8-tetramethoxycarbonyl | 66.91 | researchgate.net, nih.gov |

| Tetra-tert-butyl-cis,cis-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4-exo-6,8-exo-tetracarboxylate | 3,7-dihydroxy, 2,4,6,8-tetra-tert-butoxycarbonyl | ~63 | researchgate.net, researchgate.net, uchile.cl |

| Tetra-tert-butyl-cis,cis-3,7-dimethoxybicyclo[3.3.0]octa-2,6-diene-2,4-exo-6,8-exo-tetracarboxylate | 3,7-dimethoxy, 2,4,6,8-tetra-tert-butoxycarbonyl | ~63 | researchgate.net, researchgate.net, uchile.cl |

Advanced Synthetic Methodologies for Bicyclo 3.3.0 Octa 2,6 Diene and Its Analogues

Classical and Contemporary Approaches to the Bicyclo[3.3.0]octa-2,6-diene Core

A foundational method for constructing the cis-bicyclo[3.3.0]octane-3,7-dione skeleton is the Weiss reaction, first reported by U. Weiss and J. M. Edwards in 1968. drugfuture.com This reaction involves the condensation of a 1,2-dicarbonyl compound with a dialkyl 3-oxoglutarate (acetonedicarboxylate). drugfuture.comorgsyn.org The process is a remarkable example of a "point reaction," highly sensitive to experimental conditions like temperature and stirring rate, and proceeds through a complex sequence of aldol (B89426) condensations, Michael additions, and dehydrations. orgsyn.org

The initial reaction yields a tetracarboxylate intermediate, which upon acid-catalyzed hydrolysis and decarboxylation, furnishes the desired cis-bicyclo[3.3.0]octane-3,7-dione. drugfuture.comacs.org A modification known as the Weiss-Cook reaction, which reacts a dicarbonyl compound with two equivalents of dimethyl-1,3-acetonedicarboxylate, has proven to be a versatile route to these bicyclic diketones. acs.orgwiktionary.org For instance, the reaction of biacetyl with dimethyl 1,3-acetonedicarboxylate leads to the formation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. acs.org

The reaction is typically carried out in two steps: the initial condensation to form a tetraester bis-enol intermediate, followed by acid-mediated decarboxylation. acs.org The parent cis-bicyclo[3.3.0]octane-3,7-dione can be prepared on a large scale using an optimized procedure involving vigorous reflux in a mixture of glacial acetic acid and hydrochloric acid. orgsyn.org An aqueous buffer procedure provides a general method for preparing a variety of angularly substituted bicyclo[3.3.0]octane-3,7-diones. orgsyn.org

Table 1: Examples of Bicyclo[3.3.0]octane-3,7-diones Synthesized via the Weiss Reaction

| Starting 1,2-Dicarbonyl | Product |

| Glyoxal (B1671930) | cis-Bicyclo[3.3.0]octane-3,7-dione |

| Biacetyl | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione |

This table illustrates the versatility of the Weiss reaction in generating both the parent and substituted bicyclic dione (B5365651) systems.

A facile and efficient photochemical route provides access to the bicyclo[3.3.0]octa-3,7-diene-2,6-dione system. thieme-connect.comthieme-connect.com This method involves the photolytic rearrangement of bicyclo[3.2.1]octenediones. thieme-connect.com The starting bicyclo[3.2.1]octenediones are themselves obtained from a BF₃-etherate catalyzed rearrangement of bicyclo[2.2.2]octenediones, which are the Diels-Alder adducts of o-quinones and aryl acetylenes. thieme-connect.comniist.res.in

When bicyclo[3.2.1]octenediones are irradiated with a 300 nm lamp in a solvent like acetonitrile, they undergo a rearrangement to yield bicyclo[3.3.0]octa-3,7-diene-2,6-diones in high yields. thieme-connect.com The mechanism is proposed to proceed through a Norrish type I cleavage, and the stability of the resulting radical intermediates contributes to the high product yields. thieme-connect.com The structure of the product has been confirmed by spectral data and single-crystal X-ray analysis. thieme-connect.com

Table 2: Photolytic Rearrangement of Bicyclo[3.2.1]octenediones

| Starting Bicyclo[3.2.1]octenedione | Product Bicyclo[3.3.0]octa-3,7-diene-2,6-dione | Yield (%) |

| 1,4-di-tert-butyl-6-phenylbicyclo[3.2.1]octa-6-ene-2,8-dione | 1,5-di-tert-butyl-3-phenylbicyclo[3.3.0]octa-3,7-diene-2,6-dione | 72 |

This table showcases a specific example of the photolytic rearrangement, highlighting the efficiency of this synthetic transformation.

A direct entry into the cis-bicyclo[3.3.0]octa-2,6-diene framework has been achieved through a silver perchlorate-mediated rearrangement of 8,8-dibromobicyclo[5.1.0]octa-2,4-diene. rsc.org Treatment of this dibromo compound with silver perchlorate (B79767) in methanol (B129727) or aqueous acetone (B3395972) leads to the formation of the corresponding cis-bicyclo[3.3.0]octa-2,6-diene derivative. rsc.org Similarly, the exo-monobromide analogue rearranges to the parent diene system when treated with silver perchlorate in methanol. rsc.org This method provides a valuable route to the hydrocarbon skeleton of the bicyclo[3.3.0]octa-2,6-diene system.

Elimination reactions of appropriately substituted bicyclo[3.3.0]octane derivatives serve as a classical approach to introduce unsaturation and form bicyclo[3.3.0]octadienes. The reaction of stereoisomeric 6- and 7-bicyclo[3.3.0]-2-octenyl tosylates with a non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (collidine) has been reported to produce a mixture of bicyclo[3.3.0]octa-2,6-diene and its isomer, bicyclo[3.3.0]octa-2,7-diene. caltech.eduresearchgate.net

The solvolysis of these tosylates, for example in acetic acid (acetolysis), has also been investigated. caltech.eduresearchgate.netcaltech.edu While the tosylates themselves are stable to skeletal rearrangements, they undergo elimination and 1,2-hydride shifts during solvolysis. caltech.educaltech.edu The acetolysis of exo-2-bicyclo[3.3.0]octanyl tosylate yields a small amount of rearranged acetate (B1210297) and a significant amount of the elimination product, bicyclo[3.3.0]-2-octene. caltech.edu

Transition Metal-Catalyzed Syntheses

A modern and efficient catalytic method for the synthesis of functionalized bicyclo[3.3.0]octenone derivatives is the rhodium-catalyzed silylcarbobicyclization of 1,6-diynes. acs.orgacs.org This reaction, when applied to 4,4-disubstituted 1,6-heptadiynes in the presence of tert-butyldimethylsilane (B7800976) and a rhodium catalyst such as Rh(acac)(CO)₂ or Co₂Rh₂(CO)₁₂, yields bicyclo[3.3.0]octa-1,5-dien-3-ones. acs.org This process is a type of silylcarbocyclization (SiCaC) reaction. mdpi.com The reaction proceeds under an atmosphere of carbon monoxide and offers a powerful tool for constructing the bicyclic core with control over the substitution pattern. mdpi.com

Metal-Promoted Vinylcyclopropane (B126155) to Cyclopentene (B43876) Rearrangements

The rearrangement of vinylcyclopropanes to cyclopentenes is a powerful tool in organic synthesis for the construction of five-membered rings. This transformation can be promoted by various transition metals, which often allows the reaction to proceed under milder conditions and with greater selectivity compared to thermal or photochemical methods. researchgate.netnih.govresearchgate.net

A key example of this methodology is the synthesis of the bicyclo[3.3.0]octa-2,6-diene framework. The reaction of endo-6-vinylbicyclo[3.1.0]hex-2-ene with a rhodium(I) complex, such as bis(ethylene)rhodium(I) acetylacetonate (B107027), leads to the formation of a complex where the divinylcyclopropane structure is initially maintained. rsc.org While the parent hydrocarbon readily rearranges to bicyclo[3.2.1]octa-2,6-diene at room temperature, the corresponding rhodium complex is stable up to 80°C. rsc.org Upon heating, this complex primarily rearranges to the rhodium complex of bicyclo[3.3.0]octa-2,6-diene, with only minor amounts of the bicyclo[3.2.1]octa-2,6-diene derivative being formed. rsc.org

Similarly, studies on the hexafluoroacetylacetonatorhodium(I) and acetylacetonatoiridium(I) derivatives of endo-6-vinylbicyclo[3.1.0]hex-2-ene have been reported. rsc.org The reaction of exo-6-vinylbicyclo[3.1.0]hex-2-ene with bis(ethylene)rhodium(I) complexes results in the displacement of ethylene (B1197577) and the formation of ring-opened σ,π-bis-allylrhodium derivatives. rsc.org The thermolysis of the dimeric acetylacetonate rhodium complex has been studied in detail, showing a rearrangement to a mixture of acetylacetonato(bicyclo[3.3.0]octa-2,6-diene)rhodium(I) and acetylacetonato-(endo-6-vinylbicyclo[3.1.0]hex-2-ene)rhodium(I). rsc.org The ratio of these products is dependent on the solvent, with a higher proportion of the bicyclo[3.3.0]octa-2,6-diene derivative formed in deuteriobenzene compared to deuteriodichloromethane. rsc.org

The mechanism of these metal-promoted rearrangements can be complex. nih.gov Potential pathways include the initial addition of the metal to the alkene (pathway a), or oxidative addition to the cyclopropane (B1198618) ring to form a metallacyclobutane intermediate (pathways b and c). nih.gov Nickel(0)-N-heterocyclic carbene (NHC) complexes have also been shown to be effective catalysts for these rearrangements, even with unactivated vinylcyclopropane substrates. nih.gov

| Starting Material | Metal Catalyst/Complex | Major Product | Reference |

|---|---|---|---|

| endo-6-vinylbicyclo[3.1.0]hex-2-ene | Bis(ethylene)rhodium(I) acetylacetonate | Bicyclo[3.3.0]octa-2,6-diene complex | rsc.org |

| exo-6-vinylbicyclo[3.1.0]hex-2-ene | Bis(ethylene)rhodium(I) complexes | Bicyclo[3.3.0]octa-2,6-diene complex | rsc.org |

| Unactivated vinylcyclopropanes | Ni(0)-N-heterocyclic carbene (NHC) complexes | Corresponding cyclopentenes | nih.gov |

Chiral Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure bicyclo[3.3.0]octane derivatives is of significant interest due to their presence in a variety of biologically active natural products. nih.govresearchgate.net Several strategies have been developed to access these chiral building blocks, including kinetic resolution and transannular reactions.

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. In the context of bicyclo[3.3.0]octane derivatives, this strategy has been applied to diol precursors. For instance, the enantioselective synthesis of methyl jasmonate derivatives from optically active bicyclo[3.3.0]octane compounds has been explored, which required the initial preparation of enantiopure homochiral (1R,2R)- and (1S,2S)-5-cyclooctene-1,2-diols. semanticscholar.orgnih.gov

Lipases are often employed as biocatalysts in these resolutions due to their enantioselectivity. nih.gov The enzyme-catalyzed acylation of racemic diols can lead to the separation of enantiomers. For example, the lipase-catalyzed resolution of racemic (Z)-cyclooct-5-ene-1,2-diol has been investigated. semanticscholar.orgnih.gov The efficiency and enantioselectivity of this resolution can be influenced by factors such as the choice of lipase (B570770), temperature, and the use of microwave irradiation. semanticscholar.orgnih.gov In one study, microwave irradiation was found to enhance the conversion rate compared to conventional heating in the lipase resolution of a racemic diol. semanticscholar.org

| Lipase | Conditions | Products | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Immobilized PS-D | Conventional heating, 50°C | (1S,2S)-monoacetate and (1R,2R)-diol | Poor (45% ee for monoacetate, 3% ee for diol) | semanticscholar.orgnih.gov |

| Immobilized PS-D | Microwave irradiation, 50°C | (1S,2S)-monoacetate and (1R,2R)-diol | Moderate (50% ee for monoacetate, 35% ee for diol) | semanticscholar.org |

Transannular reactions, which involve the formation of a bond across a ring, provide a powerful strategy for the stereocontrolled synthesis of bicyclic systems. nih.govacs.orgcapes.gov.br This approach has been successfully utilized to create optically active bicyclo[3.3.0]octane skeletons.

A notable example is the copper-catalyzed transannular ring-closing reaction of eight-membered rings, which offers a direct route to bicyclo[3.3.0]octane derivatives in good yields. nih.gov Mechanistic investigations suggest that the reaction may proceed through a chlorination pathway. nih.gov Furthermore, asymmetric, catalytic transannular aldol reactions of 1,4-cyclooctanediones, catalyzed by a proline derivative, can produce the corresponding bicyclo[3.3.0]octane β-hydroxy ketones with high enantioselectivities. acs.org This method has been applied in the total synthesis of natural products like (+)-hirsutene. acs.org

The synthesis of highly strained trans-fused bicyclo[3.3.0]octane ring systems, which are challenging to access, has also been achieved through innovative strategies. acs.orgsustech.edu.cn One such approach involves a unique benzilic acid type rearrangement under mild conditions. sustech.edu.cn Additionally, a [5+2+1] cycloaddition/epoxidation/transannular radical cyclization strategy has been developed to synthesize molecules with a trans-fused bicyclo[3.3.0]octane structure. pku.edu.cn

| Reaction Type | Substrate | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Transannular Ring-Closing | Eight-membered rings | Copper catalyst | Bicyclo[3.3.0]octenones | Diastereoselective | nih.gov |

| Asymmetric Transannular Aldolization | 1,4-Cyclooctanediones | Proline derivative | Bicyclo[3.3.0]octane β-hydroxy ketones | High enantioselectivity | acs.org |

| Benzilic Acid Type Rearrangement | Appropriate precursor | - | trans-fused bicyclo[3.3.0]octane | Access to strained systems | sustech.edu.cn |

| [5+2+1] Cycloaddition/Epoxidation/Transannular Radical Cyclization | - | - | trans-fused bicyclo[3.3.0]octane | Access to strained systems | pku.edu.cn |

Reaction Mechanisms and Pathways of Bicyclo 3.3.0 Octa 2,6 Diene and Its Derivatives

Pericyclic Reactions of Bicyclo[3.3.0]octa-2,6-diene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a redistribution of bonding electrons and are governed by the principles of orbital symmetry. Bicyclo[3.3.0]octa-2,6-diene and its related systems are excellent platforms for investigating these transformations.

Diels-Alder Reactions and Cycloaddition Chemistry

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. While Bicyclo[3.3.0]octa-2,6-diene itself is not a typical diene for this reaction due to its non-conjugated nature, its derivatives can participate in cycloaddition chemistry. For instance, derivatives of bicyclo[3.3.0]octa-3,7-diene-2,6-dione have been synthesized and their reactivity explored. thieme-connect.comresearchgate.netacs.org

Research has shown that certain bicyclo[3.3.0]octatrienediones can be classified based on their reactivity in Diels-Alder reactions. For example, bicyclo[3.3.0]octa-4,6,8-triene-2,3-dione and bicyclo[3.3.0]octa-3,5,8-triene-2,7-dione are considered "unreactive," similar to 1,3-butadiene, while bicyclo[3.3.0]octa-1(5),3,7-triene-2,6-dione and bicyclo[3.3.0]octa-1(5),3,6-triene-2,8-dione are "reactive," akin to cyclopentadienone. grafiati.com This reactivity is influenced by the electronic properties and aromaticity of the specific isomer. grafiati.com

Furthermore, the cycloaddition of dienophiles like N-phenyltriazolindione to substituted semibullvalenes, which can be prepared from bicyclo[3.3.0]octa-3,7-diones, leads to interesting skeletal rearrangements. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Bicyclo[3.3.0]octa-1(5),3,7-triene-2,6-dione | Ethyne | Diels-Alder Adduct | grafiati.com |

| Bicyclo[3.3.0]octa-1(5),3,6-triene-2,8-dione | Ethene | Diels-Alder Adduct | grafiati.com |

| Substituted Semibullvalene | N-phenyltriazolindione | Dihydrodiazatriquinacenes | researchgate.net |

Electrocyclic Reactions and Valence Isomerization in Related Systems

Electrocyclic reactions involve the formation of a sigma bond between the termini of a conjugated pi system, or the reverse ring-opening process. researchgate.netmasterorganicchemistry.com These reactions are stereospecific and can be initiated either thermally or photochemically. researchgate.netmasterorganicchemistry.com While Bicyclo[3.3.0]octa-2,6-diene itself doesn't undergo a classic electrocyclic ring-closing due to its non-conjugated diene system, the principles of electrocyclization are crucial for understanding the behavior of related valence isomers. wikipedia.org

Valence isomerization describes the interconversion of constitutional isomers through pericyclic reactions. wikipedia.org The (CH)₈ potential energy surface, to which bicyclo[3.3.0]octa-2,6-diene belongs, is rich with such isomers. For example, the thermal isomerization of bicyclo[3.2.0]hept-6-ene yields cyclohepta-1,3-diene, an electrocyclic ring-opening. researchgate.net Similarly, the valence isomerization between cyclohepta-1,3,5-triene and bicyclo[4.1.0]hepta-2,4-diene has been extensively studied. beilstein-journals.org

The study of these isomerizations provides insight into the relative stabilities and interconversion pathways of various bicyclic and polycyclic systems.

| Starting Material | Reaction Type | Product | Conditions | Reference |

| Bicyclo[3.2.0]hept-6-ene | Thermal Electrocyclic Ring-Opening | Cyclohepta-1,3-diene | 256-327°C | researchgate.net |

| Cyclohepta-1,3,5-triene | Valence Isomerization | Bicyclo[4.1.0]hepta-2,4-diene | Thermal/Photochemical | beilstein-journals.org |

Sigmatropic Rearrangements, including Di-π-methane Rearrangements in Bicyclic Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded atom or group migrates across a pi-electron system. libretexts.org A prominent example is the Cope rearrangement, a nih.govnih.gov-sigmatropic shift. libretexts.org The radical cation of semibullvalene has been shown to generate the bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation. rsc.orgrsc.org

The di-π-methane rearrangement is a photochemical reaction of a 1,4-diene or an allyl-substituted aromatic compound, resulting in the formation of a vinyl- or aryl-substituted cyclopropane (B1198618). youtube.comscribd.compsgcas.ac.in This rearrangement can proceed through either a singlet or triplet excited state. nih.govyoutube.com The mechanism involves the formation of a diradical intermediate which then rearranges to the final product. youtube.com

For bicyclic systems, the di-π-methane rearrangement offers a pathway to complex polycyclic structures. The regioselectivity of the reaction is often controlled by the stability of the radical intermediates formed. youtube.com

| Reactant | Reaction Type | Key Intermediate | Product | Reference |

| Barrelene | Di-π-methane Rearrangement | Diradical | Semibullvalene | scribd.com |

| 1,4-dienes | Di-π-methane Rearrangement | Diradical | Vinylcyclopropane (B126155) | researchgate.net |

Photochemical Reactivity and Rearrangements

The absorption of light can promote molecules to excited electronic states, opening up reaction pathways that are not accessible under thermal conditions. Bicyclo[3.3.0]octa-2,6-diene and its derivatives exhibit a rich and complex photochemistry.

Photoinduced Transformations and Rearrangement Mechanisms of Bicyclo[3.3.0]octa-2,6-diene-3,7-dione

The photochemistry of bicyclic diones has been a subject of significant interest. Bicyclo[3.3.0]octa-2,6-diene-3,7-dione undergoes a series of symmetry-allowed interconversions upon irradiation. msu.edu A facile synthesis of bicyclo[3.3.0]octa-3,7-diene-2,6-diones has been achieved through the photolytic rearrangement of bicyclo[3.2.1]octenediones. thieme-connect.com This rearrangement is believed to proceed via a Norrish type I cleavage, forming stable radical intermediates that lead to the high yield of the product. thieme-connect.com

Similarly, the irradiation of dimethyl 6,6-dimethyl-5,7-dioxobicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate leads to a rearranged bicyclo[3.3.0]octane derivative. cdnsciencepub.com The photochemical rearrangement of bicyclo[3.3.1]nona-3,7-diene-2,6-dione yields a tetracyclic dione (B5365651) through successive 1,2-acyl shifts. rsc.org The mechanism of these photorearrangements for related 9-arylbicyclo[3.3.1]nona-3,7-diene-2,6-diones has been shown to proceed through a triplet excited state. rsc.org

| Starting Material | Product | Reaction Type | Reference |

| Bicyclo[3.2.1]octenediones | Bicyclo[3.3.0]octa-3,7-diene-2,6-diones | Photolytic Rearrangement | thieme-connect.com |

| Dimethyl 6,6-dimethyl-5,7-dioxobicyclo[2.2.2]oct-2-ene-2,3-dicarboxylate | Dimethyl 6,6-dimethyl-4,7-dioxotricyclo[3.2.1.02,8]octane-1,8-dicarboxylate | Photochemical Rearrangement | cdnsciencepub.com |

| Bicyclo[3.3.1]nona-3,7-diene-2,6-dione | Tetracyclo- nih.govnih.govresearchgate.netnonane-3,7-dione | Photochemical Rearrangement (1,2-acyl shifts) | rsc.org |

Photochemical Formation of Radical Cations and Subsequent Rearrangements

The ionization of bicyclo[3.3.0]octa-2,6-diene and its isomers can lead to the formation of radical cations, which are highly reactive species that can undergo facile rearrangements. The radical cation of cyclooctatetraene (B1213319), when irradiated with visible light, converts to the isomeric bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation. researchgate.net

Further irradiation of this diyl radical cation can lead to subsequent rearrangements. researchgate.net For instance, it can rearrange to the radical cation of 1,4-dihydropentalene (B14570535) through hydrogen shifts. researchgate.netacs.org The study of these radical cations and their transformations provides fundamental insights into the structure and reactivity of these C₈H₈⁺ species. researchgate.net

The ionization of semibullvalene also generates the bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation, which is described as a delocalized species. rsc.orgrsc.org This highlights the interconnectedness of the various (CH)₈ isomers on the radical cation potential energy surface.

| Precursor | Intermediate | Final Product | Conditions | Reference |

| Cyclooctatetraene | Bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation | - | γ-radiolysis, visible light | researchgate.net |

| Bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation | - | 1,4-dihydropentalene radical cation | Red light irradiation | researchgate.netacs.org |

| Semibullvalene | Bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation | - | Ionization | rsc.orgrsc.org |

Reactivity under Specific Conditions

The chemical behavior of bicyclo[3.3.0]octa-2,6-diene is highly dependent on the reaction conditions, including the presence of catalysts, temperature, and photochemical irradiation. These conditions can induce reactions ranging from ring-opening to skeletal rearrangements and surface-catalyzed transformations.

The bicyclo[3.3.0]octa-2,6-diene skeleton can undergo ring-opening reactions, most notably through metathesis polymerization. This type of chain-growth polymerization is driven by the relief of ring strain inherent in cyclic olefins. wikipedia.org Bicyclo[3.3.0]octa-2,6-diene is reported to be susceptible to Ring-Opening Metathesis Polymerization (ROMP), a process utilized to produce polyalkenylene dispersions from poorly water-soluble cyclic olefins. dur.ac.ukgoogle.comgoogle.com The reaction proceeds via an olefin metathesis catalytic cycle, where a metal alkylidene complex coordinates to a double bond of the diene, leading to a metallacyclobutane intermediate that fragments to open the ring and extend the polymer chain. wikipedia.org

In contrast to its susceptibility to ROMP, the bicyclo[3.3.0]octa-2,6-diene framework exhibits notable stability against certain other types of rearrangements. For instance, studies on bicyclo[3.3.0]octa-2,6-diene-3,7-dione have shown that it does not undergo thermal Cope rearrangements, a common reaction for many other 1,5-dienes. msu.edu This stability is significant when compared to related systems like bicyclo[3.2.0]hepta-2,6-dienes and bicyclo[4.2.0]octa-2,7-dienes, which do rearrange. msu.edu The resistance to this pericyclic reaction pathway is attributed to the specific geometric constraints of the fused five-membered ring system. msu.edu

Photochemical conditions can, however, facilitate transformations. While not a direct ring-opening of the parent diene, research on related radical species has shown that UV irradiation can induce rearrangements. For example, the cyclooctatrienyl radical has been observed to irreversibly transform into the more stable bicyclo[3.3.0]octa-2,6-diene-4-yl radical under UV light. researchgate.net

The solvolysis of derivatives of the bicyclo[3.3.0]octane system provides significant insight into the stability of its carbocation intermediates and their propensity for rearrangement. Studies on the acetolysis of various stereoisomeric 6-, 7-, and 8-bicyclo[3.3.0]-2-octenyl tosylates reveal that the bicyclo[3.3.0]octane skeleton is remarkably stable and does not readily undergo significant carbon skeletal rearrangements. dur.ac.ukthieme-connect.com This stability is noteworthy compared to other bicyclic systems. dur.ac.uk

However, while the carbon framework remains intact, these solvolysis reactions are characterized by the occurrence of 1,2-hydride shifts. dur.ac.ukthieme-connect.com A hydride shift is a rearrangement where a hydrogen atom in a carbocation migrates to an adjacent carbon atom, typically to form a more stable carbocation. masterorganicchemistry.com In the case of bicyclo[3.3.0]-2-octenyl tosylates, the facility of these hydride shifts is dependent on the stereochemistry of the leaving group. For example, the acetolysis of exo-6-bicyclo[3.3.0]-2-octenyl tosylate results in a substantial amount of products derived from a 1,2-hydride shift, whereas the corresponding exo-7-tosylate yields only a small quantity of hydride-shifted products. dur.ac.uk This indicates that the migration of hydrogen does not occur with equal ease in all directions within the bicyclic framework. dur.ac.uk The endo-tosylates primarily yield substitution and elimination products via an SN2-type mechanism. dur.ac.uk

The product distribution from the acetolysis of various bicyclo[3.3.0]-2-octenyl tosylates highlights the interplay between direct substitution (SN2), elimination, and hydride shifts. dur.ac.uk

| Starting Tosylate | Unrearranged Acetate (B1210297) (%) | Hydride Shift Acetate (%) | Elimination Products (%) | Other Products (%) |

|---|---|---|---|---|

| endo-6-Bicyclo[3.3.0]-2-octenyl tosylate | Predominantly substitution | Some observed | Significant | - |

| exo-6-Bicyclo[3.3.0]-2-octenyl tosylate | ~40 (of ester) | ~60 (of ester) | - | - |

| endo-7-Bicyclo[3.3.0]-2-octenyl tosylate | Predominantly substitution | Some observed | Significant | - |

| exo-7-Bicyclo[3.3.0]-2-octenyl tosylate | High | Small amount | - | - |

| endo-8-Bicyclo[3.3.0]-2-octenyl tosylate | Predominantly substitution | Some observed | Significant | - |

| exo-8-Bicyclo[3.3.0]-2-octenyl tosylate | Mostly retention product | - | - | anti-8-bicyclo[3.2.1]-2-octenyl acetate |

On transition metal surfaces, such as platinum(111), cyclic hydrocarbons can undergo catalytic reforming reactions. Unsaturated C8 cyclic hydrocarbons, including derivatives of bicyclo[3.3.0]octane, have been shown to undergo dehydrocyclization to form a surface-bound pentalenyl intermediate. niist.res.in Pentalene (B1231599) is a highly reactive antiaromatic compound composed of two fused five-membered rings, and its formation from the bicyclo[3.3.0]octane skeleton is a significant transformation. rsc.org

Studies using reflection-absorption infrared (RAIRS) and temperature-programmed reaction spectroscopies have demonstrated that various C8 hydrocarbons, including cyclooctadiene and bicyclo[3.3.0]oct-2-ene (tetrahydropentalene), adsorb on a Pt(111) surface and react to form a common pentalenyl intermediate with the stoichiometry C8H6. niist.res.in The reaction proceeds through the formation of cyclooctatetraene as a key surface intermediate, which then undergoes a dehydrocyclization reaction at temperatures between 325-375 K. niist.res.in This pentalenyl species is remarkably stable on the platinum surface, persisting up to temperatures of at least 450 K before fragmenting at higher temperatures to liberate hydrogen and leave a carbonaceous overlayer. niist.res.in

The process can be summarized as follows:

Adsorption of the C8 hydrocarbon (e.g., bicyclo[3.3.0]oct-2-ene) onto the Pt(111) surface.

Dehydrogenation and rearrangement to form a surface-bound cyclooctatetraene intermediate.

Transannular C-C bond formation (dehydrocyclization) of the cyclooctatetraene to yield the pentalenyl (C8H6) ring system bound to the platinum surface. niist.res.in

The bicyclo[3.3.0]octa-2,6-diene core can be modified through various functionalization reactions, allowing for the synthesis of a wide range of derivatives. These reactions can target the double bonds or other positions on the carbocyclic framework.

The double bonds are susceptible to standard alkene reactions. For example, hydroboration can be used to introduce boron-containing functional groups, which can subsequently be converted to alcohols or other functionalities. This approach is used in the generation of chiral diene "ligands" from the bicyclo[3.3.0]octadiene skeleton for use in asymmetric catalysis. acs.org The hydroboration-oxidation sequence, for instance using 9-borabicyclo[3.3.1]nonane (9-BBN), is a general method for the anti-Markovnikov hydration of dienes to produce cyclic alcohols and ketones. orgsyn.org

Functional group interconversions are also common. The reduction of ketone groups in derivatives like cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione can be performed to yield the corresponding diols. grafiati.com Such transformations are crucial for building more complex molecular architectures based on the bicyclic scaffold.

More advanced methods have been used to create highly functionalized systems. For example, chiral bicyclo[3.3.0]octa-2,5-diene ligands have been synthesized from an enantiomerically pure diacetate. The synthetic sequence involved converting the diacetate to a diketone, followed by ditriflation and a Suzuki cross-coupling reaction to install new carbon-carbon bonds. sigmaaldrich.com This demonstrates that modern cross-coupling chemistry can be applied to appropriately activated derivatives of the bicyclo[3.3.0]octane core.

Furthermore, cycloaddition reactions have been employed to construct the bicyclo[3.3.0]octa-diene skeleton with pre-installed functional groups. thieme-connect.comniist.res.inresearchgate.net While these are formation reactions, they underscore the chemical tractability of the framework and its amenability to bearing diverse substituents like esters, ketones, and hydroxyl groups. researchgate.net

Theoretical and Computational Chemistry of Bicyclo 3.3.0 Octa 2,6 Diene

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations have been instrumental in understanding the electronic structure and reactivity of bicyclo[3.3.0]octa-2,6-diene and its derivatives. Early studies focused on its thermal behavior, noting that unlike related bicyclic systems containing a cyclobutene (B1205218) moiety, the degenerate rearrangement of 3,7-dideuteriobicyclo[3.3.0]-octa-2,6-diene does not occur even at high temperatures (450°C). researchgate.net Similarly, 1,5-dimethylbicyclo[3.3.0]octa-2,6-diene does not isomerize to 3,7-dimethylbicyclo[3.3.0]octa-2,6-diene at 350°C. researchgate.net These findings highlight the specific role of ring strain and orbital interactions in dictating the reactivity of such systems.

More advanced quantum mechanical methods, such as B3LYP and M06-2X density functional theory, have been used to investigate reaction mechanisms involving related bicyclic structures. For instance, studies on the Diels-Alder reaction of substituted dienes with alkynes to form biaryl compounds have shown that competing [2+2] cycloaddition pathways can lead to bicyclo[4.2.0]octadiene intermediates. researchgate.net The subsequent thermal or photochemical rearrangement of these intermediates involves complex pathways, including researchgate.netsmolecule.com sigmatropic shifts and cycloeliminations, which are elucidated through computational modeling. researchgate.net

The radical cation of bicyclo[3.3.0]octa-2,6-diene and its isomers have also been a focus of quantum chemical calculations. The ionization of anti-tricyclo[4.2.0.02,5]octa-3,7-diene (a dimer of cyclobutadiene) leads to rearrangement products, including the radical cation of 1,4-dihydropentalene (B14570535). cmu.edu Theoretical calculations suggest that the anti form of the bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation is a transient intermediate in this process. cmu.edu

Density Functional Theory (DFT) Calculations for Conformation and Spectra

Density Functional Theory (DFT) has become a powerful tool for investigating the conformational landscape and predicting the spectroscopic properties of bicyclo[3.3.0]octa-2,6-diene and its derivatives. The bicyclic system adopts a characteristic butterfly-like conformation, with the degree of puckering influenced by substitution patterns. nih.gov

DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), allow for the optimization of molecular geometries and the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. researchgate.netuni-muenchen.de These calculations are crucial for assigning spectral features to specific vibrational modes of the molecule.

For chiral derivatives of bicyclo[3.3.0]octa-2,6-diene, Vibrational Circular Dichroism (VCD) spectroscopy, coupled with DFT calculations, is a powerful technique for determining the absolute configuration. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govcam.ac.uk

The process involves:

Performing a conformational search for the molecule of interest.

Optimizing the geometry and calculating the harmonic vibrational frequencies and VCD intensities for the most stable conformers using DFT (e.g., at the B3LYP/6-311++G** level). rsc.org

Generating a Boltzmann-averaged theoretical VCD spectrum based on the energies of the conformers.

Comparing the theoretical spectrum with the experimental VCD spectrum. A good match allows for the unambiguous assignment of the absolute configuration. cam.ac.ukrsc.org

A study on bicyclo[3.3.0]octane derivatives, including endo-bicyclo[3.3.0]octane-2,6-dione and bicyclo[3.3.0]octa-2,6-dien-2,6-bistriflate, successfully used this method to determine their absolute configurations. researchgate.net This approach has proven superior to other chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) in some cases, especially for flexible molecules or those with complex diastereomeric relationships. researchgate.net

DFT calculations are indispensable for understanding the mechanisms of metal-catalyzed reactions involving chiral diene ligands, which can include derivatives of bicyclo[3.3.0]octa-2,6-diene. These ligands are used in asymmetric catalysis, for example, in iridium- or rhodium-catalyzed additions and cycloadditions. acs.orgacs.org

By modeling the entire catalytic cycle, DFT can:

Determine the structures of reactants, intermediates, transition states, and products.

Calculate the activation energies for different reaction pathways, explaining the origin of enantioselectivity and chemoselectivity.

Provide insights into the role of the metal, the ligand, and the substrate in the catalytic process.

For instance, in the rhodium-catalyzed 1,4-addition of phenylboronic acid to enones using a chiral diene ligand, DFT calculations (at the B3LYP/def2-SVP level) were used to investigate the reaction mechanisms. acs.org These studies help in optimizing reaction conditions and in the rational design of new, more effective catalysts.

Orbital Symmetry Considerations in Pericyclic Transformations

The principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, are central to understanding the pericyclic reactions of bicyclo[3.3.0]octa-2,6-diene and related compounds. researchgate.netrsc.org These rules predict whether a concerted reaction pathway is "allowed" or "forbidden" based on the symmetry of the molecular orbitals involved.

While bicyclo[3.3.0]octa-2,6-diene itself is thermally stable towards Cope-like rearrangements, its isomers and related systems undergo various pericyclic transformations. researchgate.net For example, the thermal rearrangement of bicyclo[3.2.0]hepta-2,6-dienes is considered an orbital symmetry-allowed process. researchgate.net Computational studies, such as CASSCF calculations, can map the potential energy surface of these reactions, showing how the molecular orbitals of the reactant correlate with those of the product. acs.org For a thermally allowed reaction like the conrotatory ring-opening of cyclobutene, the HOMO of the reactant transforms smoothly into the HOMO of the product without a significant energy barrier arising from orbital symmetry mismatch. acs.org In contrast, a "forbidden" pathway, like the disrotatory ring-opening, involves the crossing of ground-state and excited-state potential energy surfaces, resulting in a large activation barrier. acs.org

These orbital symmetry rules are crucial for predicting the stereochemical outcome of reactions involving bicyclic dienes and for understanding their thermal and photochemical reactivity.

Strain Theory and its Relation to Reactivity and Stability

The bicyclo[3.3.0]octane framework is a fused ring system composed of two five-membered rings. The inherent ring strain in this skeleton significantly influences the reactivity and stability of bicyclo[3.3.0]octa-2,6-diene. Ring strain arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the rings).

The stability of bicyclo[3.3.0]octa-2,6-diene can be quantified by its enthalpy of formation. High-level theoretical methods like Gaussian-4 (G4) theory have been used to calculate the gas-phase standard enthalpy of formation (ΔfH°(g)) for a wide range of organic compounds. For bicyclo[3.3.0]octa-2,6-diene, the calculated value is 131.4 kJ·mol⁻¹. acs.org This value reflects the energetic cost of its strained bicyclic structure compared to an unstrained acyclic analogue.

The strain energy can be a driving force for reactions that lead to less strained products. For example, the photochemical formation of the 1,4-dihydropentalene radical cation from the bicyclo[3.3.0]octa-2,6-diene-4,8-diyl radical cation is a process where the release of strain contributes to the thermodynamic driving force. acs.org In catalytic reactions, the coordination of the diene to a metal center can alter the conformation and strain of the ligand, which in turn affects the reactivity and selectivity of the catalyst. acs.org Therefore, a thorough understanding of strain is essential for predicting and controlling the chemical behavior of bicyclo[3.3.0]octa-2,6-diene.

Applications in Advanced Organic Synthesis and Catalysis

Bicyclo[3.3.0]octa-2,6-diene as a Versatile Synthetic Intermediate

The rigid, fused-ring structure of bicyclo[3.3.0]octa-2,6-diene provides a robust platform for the synthesis of more complex and functionally diverse molecules. Its double bonds offer reactive sites for a variety of chemical transformations, allowing for the controlled introduction of new functional groups and the construction of intricate polycyclic systems.

The bicyclo[3.3.0]octa-2,6-diene framework is intrinsically linked to the synthesis of cis-bicyclo[3.3.0]octane-3,7-diones. A well-established method, often referred to as the Weiss-Cook reaction, involves the condensation of dimethyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound like glyoxal (B1671930). orgsyn.orgresearchgate.net This reaction proceeds through a key intermediate, a tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate. orgsyn.orgresearchgate.net This highly substituted diene intermediate is then subjected to hydrolysis and decarboxylation to yield the target cis-bicyclo[3.3.0]octane-3,7-dione. orgsyn.org While not a direct conversion of the parent diene, this process highlights the role of the bicyclo[3.3.0]octa-2,6-diene skeleton as the foundational structure upon which the dione (B5365651) is built. Conversely, the diones can be used to synthesize substituted bicyclo[3.3.0]octa-2,6-dienes, demonstrating the synthetic interchangeability of these skeletons. sci-hub.se

The bicyclo[3.3.0]octane core, derived from its diene precursor, is a fundamental component in numerous elaborate polycyclic systems. researchgate.netacs.org The inherent stereochemistry of the cis-fused rings provides a template for controlling the three-dimensional arrangement of subsequent ring formations. Synthetic strategies often involve leveraging the reactivity of the diene's double bonds or functional groups installed on the saturated bicyclo[3.3.0]octane skeleton to initiate cascade reactions or sequential annulations, thereby constructing larger, more intricate molecular frameworks. researchgate.net The strain and conformational rigidity of the bicyclic system are key factors that chemists exploit to achieve high levels of stereocontrol in these complex syntheses.

The bicyclo[3.3.0]octane skeleton is a recurring motif in a wide array of cyclopentanoid natural products, including sesquiterpenoids. researchgate.netdeepdyve.com Consequently, bicyclo[3.3.0]octa-2,6-diene and its derivatives, particularly the corresponding diones and diols, serve as crucial starting materials or building blocks in the total synthesis of these biologically active compounds. deepdyve.comresearchgate.net Synthetic chemists utilize the bicyclic framework as a scaffold, systematically elaborating it to achieve the final natural product target. For instance, the synthesis of natural products with highly strained trans-fused bicyclo[3.3.0]octane ring systems represents a significant synthetic challenge, where strategies often begin with precursors that establish the core bicyclic structure early in the synthetic sequence. researchgate.net

Role as Chiral Ligands in Asymmetric Catalysis

One of the most impactful applications of the bicyclo[3.3.0]octa-2,6-diene scaffold is in the field of asymmetric catalysis. By introducing chirality into the bicyclic framework, chemists have developed a powerful class of C₂-symmetric diene ligands that can effectively control the stereochemical outcome of transition metal-catalyzed reactions. thieme-connect.com

The synthesis of enantiomerically pure bicyclic diene ligands is a critical first step for their use in asymmetric catalysis. A common and effective strategy begins with the corresponding cis-bicyclo[3.3.0]octane-2,6-dione or the related diol. researchgate.netscispace.com Racemic diols can be resolved efficiently through enzymatic methods, such as lipase-catalyzed transesterification, to yield both enantiomers with high enantiomeric excess. scispace.com These resolved diols can then be oxidized to the enantiomerically pure diones. researchgate.net The chiral diones serve as versatile intermediates, which can be converted into chiral bis(enol triflates) and subsequently subjected to cross-coupling reactions to introduce various substituents, yielding a diverse library of C₂-symmetric bicyclo[3.3.0]octadiene ligands. sci-hub.boxresearchgate.net This modular approach allows for the fine-tuning of the ligand's steric and electronic properties.

Chiral bicyclo[3.3.0]octadiene ligands have proven to be exceptionally effective in rhodium-catalyzed asymmetric reactions. thieme-connect.com The fused, roof-shaped structure of the diene creates a well-defined and constrained chiral pocket around the rhodium center, enabling high levels of stereocontrol. sci-hub.boxuni-stuttgart.de These Rh-diene complexes have been successfully applied to a range of important carbon-carbon bond-forming reactions.

Key applications include:

Asymmetric 1,4-Addition (Conjugate Addition): Rhodium complexes of these chiral dienes catalyze the highly enantioselective addition of arylboronic acids to α,β-unsaturated ketones, esters, and other Michael acceptors. researchgate.netthieme-connect.com

Asymmetric Arylation of Imines: The 1,2-addition of organoboron reagents to N-sulfonylimines, catalyzed by these chiral rhodium complexes, provides a direct route to valuable enantioenriched diarylmethylamines and other chiral amines. uni-stuttgart.denih.govorganic-chemistry.org

Conjugate Addition to Nitroalkenes: These ligand systems are also effective in promoting the asymmetric addition of organoboronic acids to nitroalkenes, a versatile transformation in organic synthesis. thieme-connect.com

The performance of these ligands in Rh-catalyzed asymmetric arylations is notable for achieving high yields and excellent enantioselectivities, often exceeding 95% ee. nih.govnih.govfigshare.com

Table 1: Selected Rh-Catalyzed Asymmetric Reactions Using Chiral Bicyclo[3.3.0]octadiene Ligands

| Reaction Type | Substrate Example | Reagent | Product Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1,4-Addition | Cyclohex-2-en-1-one | Phenylboronic acid | 3-Phenylcyclohexan-1-one | High | Up to 99% |

| 1,2-Addition | N-Tosylbenzaldimine | Phenylboronic acid | Chiral Diarylmethylamine | Up to 99% | Up to 99% |

| 1,4-Addition | Ethyl acrylate | Phenylboronic acid | Ethyl 3-phenylpropanoate | Good | High |

| 1,2-Addition | N-Tosylalkylaldimine | Arylboronic acid | Chiral 2-aryl pyrrolidines | High | >95% |

Data compiled from representative research findings. researchgate.netthieme-connect.comnih.govnih.gov

Derivatives of Bicyclo[3.3.0]octa-2,6-diene as Synthons for Other Ring Systems (e.g., Pentalenes)

The bicyclo[3.3.0]octane framework, particularly its diene derivatives, serves as a crucial precursor for the synthesis of more complex ring systems, most notably the pentalene (B1231599) ring system. Pentalene, an anti-aromatic 8π electron system, is highly reactive and prone to dimerization. rsc.org Consequently, its synthesis is challenging, and derivatives of bicyclo[3.3.0]octa-2,6-diene are often employed as stable synthons that can be converted to the pentalene core in the final stages of a synthetic route. Research in this area has explored various strategies, including multi-step transformations of functionalized bicyclo[3.3.0]octane derivatives and attempts at direct dehydrogenation.

One notable approach involves the conversion of bicyclo[3.3.0]octane-3,7-dione, also known as the Weiss diketone, into functionalized pentalenes. This multi-step synthesis highlights the utility of the bicyclo[3.3.0]octane skeleton as a scaffold for constructing the pentalene ring. For instance, a silyl-protected 3-methylbicyclo[3.3.0]octenol has been synthesized from the Weiss diketone and subsequently converted into a primary alcohol with an exocyclic double bond through a Lewis acid-catalyzed carbonyl-ene reaction. This intermediate can then be further functionalized to yield trihydroxy pentalene derivatives.

Another significant strategy focuses on the synthesis of substituted pentalenes from highly functionalized bicyclo[3.3.0]octa-2,6-diene precursors. An example is the preparation of 1,2,3,4,5,6-hexamethyl-1,2-dihydropentalene from tetra-methyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate. bath.ac.uk This process involves a series of transformations including methylation, decarboxylation, oxidation, reduction, and a final methylation step.

Conversely, more direct approaches, such as the catalytic dehydrogenation of bicyclo[3.3.0]octadienes to form pentalene, have been met with limited success. mit.educaltech.edu Attempts to introduce more than two double bonds into the bicyclo[3.3.0]octane ring system often lead to highly unstable olefins that are difficult to isolate. mit.edu This instability underscores the challenge of directly forming the anti-aromatic pentalene system from its more saturated bicyclic precursors.

The following tables detail some of the key research findings in the synthesis of pentalenes from bicyclo[3.3.0]octa-2,6-diene and its derivatives.

Detailed Research Findings

| Starting Material | Target Compound | Key Intermediates | Reagents and Conditions | Yield | Observations |

|---|---|---|---|---|---|

| Bicyclo[3.3.0]octane-3,7-dione (Weiss diketone) | Functionalized Pentalene Derivatives | Silyl-protected 3-methylbicyclo[3.3.0]octenol; Primary alcohol with exocyclic double bond | 1. Six-step conversion to silyl-protected octenol 2. Lewis acid-catalyzed carbonyl-ene reaction with trioxane (B8601419) 3. Hydroboration and oxidative workup or chain extension | High yield for the carbonyl-ene reaction step. | Demonstrates a successful multi-step pathway from a readily available bicyclo[3.3.0]octane derivative to functionalized pentalenes. |

| Tetra-methyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 1,2,3,4,5,6-hexamethyl-1,2-dihydropentalene | 2,4,6,8-tetramethylbicyclo[3.3.0]octa-2,5-diene-3,7-dione; 2,4,6,8-tetramethylbicyclo[3.3.0]octa-1(5)-ene-3,7-dione | 1. MeI/K2CO3 methylation 2. Decarboxylation 3. Br2 oxidation 4. Zn reduction 5. MeCeCl2 methylation | 60% for the final methylation step. | A multi-step synthesis showcasing the conversion of a highly substituted bicyclo[3.3.0]octadiene to a substituted dihydropentalene. bath.ac.uk |

| Mixture of bicyclo[3.3.0]-2-octen-6-one and bicyclo[3.3.0]-2-octen-7-one | Pentalene | Mixture of bicyclo[3.3.0]octadienes (tetrahydropentalenes) | Catalytic dehydrogenation | Unsuccessful | Attempts to form pentalene through catalytic dehydrogenation of the corresponding dienes were not successful. mit.educaltech.edu |

| Bicyclo[3.3.0]octadienes | Pentalene | Not applicable | Chemical methods for dehydrogenation | Not isolated | The introduction of more than two double bonds into the bicyclo[3.3.0]octane ring system results in an olefin that is too unstable to be isolated. mit.edu |

Advanced Spectroscopic and Structural Analysis in Research

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is a definitive method for elucidating the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and stereochemistry. In the study of Bicyclo(3.3.0)octa-2,6-diene and its derivatives, this technique has been instrumental in confirming both relative and absolute configurations and in understanding the conformational intricacies of the fused-ring system.

Detailed structural analyses have been performed on a series of substituted bicyclo[3.3.0]octa-2,6-diene compounds. researchgate.netnih.gov For instance, the crystal structures of five derivatives, including tetramethyl cis,cis-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate, revealed that the bicyclooctadiene system consistently adopts a "butterfly-like" conformation. researchgate.netnih.gov In this conformation, the two five-membered rings are not coplanar. researchgate.net The degree of this non-planarity, described by the dihedral angle between the rings, varies depending on the substitution pattern. researchgate.netnih.gov The molecular packing in these crystals is stabilized by intermolecular interactions, such as C—H⋯O(=C) forces, which can lead to the formation of dimers or chain structures. researchgate.netnih.gov

The technique is also crucial for establishing the relative configuration of stereocenters created during synthesis. In the total synthesis of cedranoid sesquiterpenes, X-ray crystallography of a hydroxy keto ester intermediate containing the bicyclo[3.3.0]octane core was used to unequivocally establish the relative configurations of its substituents. cdnsciencepub.com This analysis confirmed the exo disposition of both a C-8 methyl group and a C-6 hydroxyl group, the latter being an unexpected outcome of a sodium borohydride (B1222165) reduction step. cdnsciencepub.com Similarly, the configuration of an exo,exo-diester derivative within the bicyclo[3.3.0]octane framework was unambiguously established by single-crystal X-ray analysis. acs.org

The determination of absolute configuration, which distinguishes between enantiomers, is also achievable, often by using derivatives containing heavy atoms to enhance anomalous dispersion effects. d-nb.infoencyclopedia.pubspringernature.com

Table 1: Crystallographic Data for Substituted Bicyclo[3.3.0]octa-2,6-diene Derivatives researchgate.netnih.gov

| Compound | Dihedral Angle Between C5 Rings (°) | Key Intramolecular Interactions |

| Tetramethyl cis,cis-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 54.93 | Strong O-H···O=C hydrogen bonds |

| Tetramethyl cis,cis-3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 69.85 | Strong O-H···O=C hydrogen bonds |

| Tetramethyl cis,cis-3,7-dimethoxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 64.07 | Weaker C-H···O(=C) interactions |

| Tetramethyl cis,cis-3,7-dimethoxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 80.74 | Weaker C-H···O(=C) interactions |

| Tetramethyl cis,cis-3,7-diacetoxybicyclo[3.3.0]octa-2,6-diene-2,4-exo,6,8-exo-tetracarboxylate | 66.91 | Weaker C-H···O(=C) interactions |

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) has emerged as a powerful chiroptical spectroscopy technique for the non-ambiguous determination of the absolute configuration of chiral molecules in solution. rsc.org This method measures the differential absorption of left and right circularly polarized infrared light by vibrational transitions. The absolute configuration is assigned by comparing the experimental VCD spectrum with theoretical spectra computed for a specific enantiomer, typically using Density Functional Theory (DFT). researchgate.net

This approach has been successfully applied to derivatives of the bicyclo[3.3.0]octane skeleton. researchgate.netresearchgate.net A comprehensive VCD study was conducted on four chiral derivatives:

endo-bicyclo[3.3.0]octane-2,6-diol

endo-2,6-diacetoxybicyclo[3.3.0]octane

endo-bicyclo[3.3.0]octane-2,6-dione

bicyclo[3.3.0]octa-2,6-dien-2,6-bistriflate researchgate.net

These compounds are valuable as intermediates in asymmetric synthesis. researchgate.net For each compound, IR and VCD spectra were simulated at the B3LYP/6-31G* level of theory for all possible diastereomers. researchgate.net By matching the experimental spectrum with the calculated one, the absolute configuration of each molecule was definitively assigned, demonstrating the capability of VCD for stereochemical elucidation of molecules with multiple chiral centers. researchgate.net

Spectroscopic Characterization of Reaction Intermediates (e.g., RAIRS on Surfaces)

The study of reaction mechanisms on surfaces is critical in heterogeneous catalysis, and spectroscopic techniques are vital for identifying transient intermediates. Reflection-Absorption Infrared Spectroscopy (RAIRS) is particularly suited for characterizing adsorbates on single-crystal metal surfaces.

Research on the thermal decomposition of cyclic C8 hydrocarbons, including 1,3- and 1,5-cyclooctadiene, on a Platinum(111) single-crystal surface has shown that they form common reaction intermediates. illinois.edu RAIRS data, combined with temperature-programmed reaction spectroscopy, revealed that these dienes dehydrogenate to form cyclooctatetraene (B1213319), which then undergoes a dehydrocyclization reaction at temperatures below 375 K. illinois.edu This process results in the formation of a novel, remarkably stable surface-bound bicyclic intermediate: a bicyclo[3.3.0]octenyl (or pentalenyl) species with the stoichiometry C8H6. illinois.edu This pentalenyl intermediate persists on the Pt(111) surface up to at least 450 K, after which it fragments, releasing hydrogen gas and leaving a carbonaceous overlayer. illinois.edu The RAIRS data were crucial in identifying the pentalenyl species and other intermediates along the reaction pathway. illinois.edu

NMR and Mass Spectrometry for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for elucidating reaction mechanisms, identifying products, and characterizing molecular structures.

In the context of the bicyclo[3.3.0]octane framework, ¹H and ¹³C NMR have been used to characterize the products of various transformations. For example, during the synthesis of cedranoid sesquiterpenes, NMR analysis showed that the reduction product of a bicyclo[3.3.0]octane dicarboxylate existed in solution as a mixture of enol and keto tautomers, with the keto form predominating. cdnsciencepub.com In another study, the products from the acetolysis of stereoisomeric 6-, 7-, and 8-bicyclo[3.3.0]-2-octenyl tosylates were identified, revealing that the reactions proceeded with 1,2-hydride shifts and elimination rather than skeletal rearrangements. caltech.edu The structures of complex photoproducts, such as 5-methoxybenzotricyclo[3.3.0.0²,⁸]octa-3,6-diene, have been assigned using a combination of ¹H and ¹³C NMR, including two-dimensional techniques like HETCOR (Heteronuclear Correlation spectroscopy). cdnsciencepub.com

Mass spectrometry is routinely used to confirm the molecular weight and formula of reaction products. For instance, high-resolution mass spectrometry was used to confirm the molecular ion of 5-methoxybenzotricyclo[3.3.0.0²,⁸]octa-3,6-diene at m/z = 184.08870, consistent with the formula C₁₃H₁₂O. cdnsciencepub.com

Deuterium (B1214612) labeling studies, analyzed by NMR or MS, are a classic method for tracing atomic pathways during rearrangements. While specific deuterium labeling studies on this compound were not prominently found in the searched literature, this methodology is a standard approach for investigating mechanisms such as the Wagner-Meerwein rearrangements that carbocyclic systems like this can undergo. metu.edu.tr

Q & A

Basic Research Questions

Q. What experimental strategies are effective for synthesizing bicyclo[3.3.0]octa-2,6-diene derivatives?

- Methodology : A common approach involves cycloaddition or ring-closing metathesis. For example, reacting substituted cyclopentenes with dichloroketene followed by reductive elimination (e.g., using Zn/AcOH) can yield bicyclo[3.3.0]octane frameworks. The stereochemical outcome depends on reaction conditions and substituent placement .

- Validation : Confirm product identity via and NMR, comparing shifts with known analogs (e.g., bicyclo[3.2.1]octa-2,6-diene systems). Key diagnostic signals include olefinic carbon deshielding (indicative of charge localization) .

Q. How can NMR spectroscopy resolve structural ambiguities in bicyclo[3.3.0]octa-2,6-diene systems?

- Methodology : Assign and signals using homo-/heteronuclear decoupling and coupling constant () analysis. For example, in anions derived from bicyclo[3.3.0]octa-2,6-diene, charge localization at olefinic carbons reduces chemical shifts by ~50 ppm compared to neutral analogs .

- Data Interpretation : Compare shifts with structurally related compounds (e.g., bicyclo[3.2.1]octa-2,6-diene) to infer electronic effects .

Advanced Research Questions

Q. How does the stereochemistry of bicyclo[3.3.0]octa-2,6-diene influence its reactivity in asymmetric catalysis?

- Methodology : Design enantiopure ligands by functionalizing the bicyclic core. For example, enzymatic kinetic resolution of diols followed by cross-coupling (e.g., Suzuki-Miyaura) yields chiral dienes. Evaluate catalytic efficiency in transition-metal complexes (e.g., Rh or Pd) for asymmetric allylic alkylation or cycloadditions .

- Structural Insights : Use X-ray crystallography or NOE NMR to confirm ligand geometry. Conformational rigidity in the bicyclic framework enhances stereocontrol .

Q. What computational or experimental approaches explain contradictory reactivity data in bicyclo[3.3.0]octa-2,6-diene derivatives?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and charge distribution. For example, discrepancies in reaction rates between bicyclo[3.3.0] and [3.2.1] systems may arise from differing strain energies or orbital overlap .

- Experimental Cross-Validation : Compare kinetic isotope effects (KIEs) or substituent electronic effects (Hammett plots) to validate computational predictions .

Q. How can stereochemical additivity rules in NMR predict substituent effects on bicyclo[3.3.0]octa-2,6-diene derivatives?

- Methodology : Develop a shift database for substituents at key positions (e.g., bridgehead vs. peripheral carbons). For cis-fused systems, exo/endo substituents exhibit predictable deshielding trends. Apply multivariate regression to quantify additive contributions .

- Case Study : In cis-bicyclo[3.3.0]octa-2,6-diene, methyl groups at bridgehead positions cause upfield shifts (~2 ppm) due to reduced steric strain .

Methodological Considerations

Q. How to design a research proposal evaluating bicyclo[3.3.0]octa-2,6-diene’s potential in cascade reactions?

- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.